Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c1-14-9(13)8(10)7-5(11)3-2-4-6(7)12/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRGNHMEQSEVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC=C1Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301186644 | |
| Record name | Benzeneacetic acid, α-bromo-2-chloro-6-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-96-3 | |
| Record name | Benzeneacetic acid, α-bromo-2-chloro-6-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461705-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, α-bromo-2-chloro-6-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in this process .
Mode of Action
The mode of action of this compound involves its interaction with the organoboron reagents in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the SM coupling reaction . This reaction is a key step in many synthetic processes, leading to the formation of complex organic compounds . The downstream effects of this reaction can include the synthesis of various pharmaceuticals, agrochemicals, and materials .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the yield of the SM coupling reaction can be substantially increased by the presence of copper acetate in combination with diethanolamine . Furthermore, the stability and efficacy of the compound can be affected by factors such as temperature, pH, and the presence of other chemicals .
Biological Activity
Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings from diverse studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine atom : Enhances lipophilicity and may influence biological interactions.
- Chlorine and fluorine substituents : These halogens can significantly affect the compound's reactivity and biological profile.
The molecular formula is CHBrClF O, with a molecular weight of approximately 295.5 g/mol.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that halogenated compounds can possess significant activity against various bacterial strains.
Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 16 µg/mL |
| Reference Compound A | E. coli | 32 µg/mL |
| Reference Compound B | P. aeruginosa | 64 µg/mL |
Note: The MIC values indicate the lowest concentration of the compound that inhibits visible growth of bacteria.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
IC50 values represent the concentration required to inhibit cell viability by 50%.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that this compound may trigger programmed cell death in cancer cells, contributing to its anticancer efficacy.
Case Studies
-
In Vitro Study on Lung Cancer Cells :
- A study evaluated the effect of this compound on A549 lung cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM.
- The study utilized an MTT assay to measure cell viability, confirming the compound's potential as an anticancer agent.
-
Antimicrobial Testing Against Drug-resistant Strains :
- Another investigation focused on the antimicrobial properties against drug-resistant strains of Staphylococcus aureus, where the compound exhibited promising results with an MIC of 16 µg/mL, indicating potential for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Substitution Effects
Methyl 2-(2-bromo-3-chloro-6-fluorophenyl)acetate
- Molecular Formula : C₉H₇BrClFO₂ (same as the target compound) .
- Key Difference : The bromine and chlorine substituents are positioned at C2 and C3 of the phenyl ring, respectively (vs. C2 for chlorine and C6 for fluorine in the target compound).
Methyl 2-bromo-2-(2-methylphenyl)acetate
- Molecular Formula : C₁₀H₁₁BrO₂ .
- Key Difference : A methyl group replaces the chlorine and fluorine substituents on the phenyl ring.
- Impact : Reduced electron-withdrawing effects compared to halogens, leading to lower acidity of the α-proton adjacent to the ester group. This may decrease reactivity in deprotonation-driven reactions .
Functional Group Variations
Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate
- Molecular Formula : C₁₀H₁₀BrFN₂O₂ .
- Key Difference: The ester group is replaced by a hydrazono functional group, and the alkyl chain is ethyl instead of methyl.
- Impact: The hydrazono group enables participation in condensation reactions (e.g., forming heterocycles like pyrazoles), while the ethyl chain may alter solubility and volatility compared to the methyl ester .
2-Bromo-4'-methoxyacetophenone
- Molecular Formula : C₉H₉BrO₂ .
- Key Difference : A ketone group replaces the ester, and a methoxy group is present at the para position of the phenyl ring.
- Impact : The ketone functionality allows for nucleophilic additions (e.g., Grignard reactions), while the methoxy group provides electron-donating effects, stabilizing the aromatic ring differently than halogens .
Halogenation and Reactivity
The target compound’s bromine atom at the α-position of the ester makes it highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast:
- Methyl 2-(2-bromo-3-chloro-6-fluorophenyl)acetate (structural isomer) may exhibit slower coupling due to steric hindrance from the C3 chlorine substituent .
- Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate lacks an ester-linked bromine, limiting its utility in ester-specific bromination reactions .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Functional Group | Substituents on Phenyl Ring | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₉H₇BrClFO₂ | Ester | 2-Cl, 6-F, α-Br | 281.51 | Pharmaceutical intermediates |
| Methyl 2-(2-bromo-3-chloro-6-fluorophenyl)acetate | C₉H₇BrClFO₂ | Ester | 2-Br, 3-Cl, 6-F | 281.51 | Specialty chemical synthesis |
| Methyl 2-bromo-2-(2-methylphenyl)acetate | C₁₀H₁₁BrO₂ | Ester | 2-Me | 243.10 | Organic synthesis precursors |
| Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate | C₁₀H₁₀BrFN₂O₂ | Hydrazono, ester | 2-Br, 6-F | 289.05 | Heterocycle synthesis |
| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | Ketone | 4-OMe | 229.07 | Ketone-based reaction substrates |
Preparation Methods
Bromination of Methyl 2-(2-chloro-6-fluorophenyl)acetate
The direct preparation of methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate typically involves alpha-bromination of the corresponding methyl phenylacetate derivative. This can be achieved by:
- Treating methyl 2-(2-chloro-6-fluorophenyl)acetate with brominating agents such as N-bromosuccinimide (NBS) under radical or ionic conditions.
- The reaction is often conducted in polar aprotic solvents like DMF or dichloromethane at low temperatures to control regioselectivity and prevent side reactions.
While specific experimental details for this exact compound are scarce in open literature, similar alpha-bromination reactions of methyl phenylacetates are well-documented and follow these general conditions.
Representative Synthetic Route (Retrosynthetic Analysis)
Based on retrosynthesis tools and chemical databases, the synthetic route can be summarized as:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 2-chloro-6-fluoroaniline | o-Fluoroaniline, NBS, NCS, DMF, temp control | Halogenated aniline intermediate |
| 2 | Esterification | Methylation agents (e.g., methanol, acid catalyst) or use of methyl ester precursor | Methyl 2-(2-chloro-6-fluorophenyl)acetate |
| 3 | Alpha-bromination | NBS, DMF or CH2Cl2, low temperature | This compound |
This route leverages selective halogenation and esterification steps to achieve the target compound with high purity and yield.
Notes on Reaction Optimization and Industrial Relevance
- The use of NBS as a brominating agent is preferred due to its selectivity and ease of handling.
- Temperature control is critical to avoid polybromination or degradation of the halogenated aromatic ring.
- DMF serves as an effective solvent for halogenation steps due to its polarity and ability to stabilize intermediates.
- The described methods are amenable to scale-up, offering cost-effective and efficient routes for industrial production.
- Purification typically involves aqueous workup, organic extraction, drying over anhydrous magnesium sulfate, and recrystallization or vacuum drying.
Q & A
Q. What synthetic routes are commonly employed for Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate?
The compound is typically synthesized via a two-step approach:
- Esterification : Reacting 2-chloro-6-fluorophenylacetic acid with methanol in the presence of thionyl chloride (SOCl₂) to form the methyl ester .
- Bromination : Introducing bromine at the α-position using N-bromosuccinimide (NBS) in dichloromethane under controlled conditions . Key considerations include optimizing reaction temperature (-10°C to 40°C) to minimize side reactions like over-bromination or ester hydrolysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- FTIR : Identifies ester carbonyl (C=O) stretching at ~1740–1720 cm⁻¹ and C-Br absorption near 550–650 cm⁻¹ .
- ¹H/¹³C NMR : The α-bromo substituent causes significant deshielding (δ 5.5–6.5 ppm for CH-Br in ¹H NMR), while the 2-chloro-6-fluorophenyl group shows distinct splitting patterns due to para-fluorine and meta-chlorine substituents .
- Mass Spectrometry : Electron ionization (EI-MS) confirms molecular ion [M]⁺ at m/z 263.5 (C₉H₈BrClFO₂) and fragments like [M-Br]⁺ (m/z 184.5) .
Advanced Research Questions
Q. How can conflicting NMR data due to substituent proximity effects be resolved?
Discrepancies in splitting patterns (e.g., aromatic protons) arise from anisotropic effects of the fluorine and chlorine atoms. Strategies include:
Q. What challenges arise in achieving regioselective bromination at the α-position?
Competing bromination at the aromatic ring or β-carbon can occur. Mitigation involves:
- Radical Initiators : Using AIBN to direct NBS-mediated bromination to the α-position .
- Steric Hindrance : Bulkier solvents (e.g., CCl₄) reduce β-bromination by slowing reaction kinetics .
- Monitoring via TLC : Hexane:ethyl acetate (7:3) eluent tracks progress and identifies byproducts .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Decomposition above 150°C (TGA data) suggests storage below 25°C .
- Light Sensitivity : UV-Vis studies show degradation via radical pathways; recommend amber glassware and inert atmospheres (N₂/Ar) .
- Hydrolytic Sensitivity : Hydrolysis to 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid is minimized at pH 6–7 .
Data Contradiction and Mechanistic Analysis
Q. How to interpret contradictory mass spectrometry fragmentation patterns?
Discrepancies between observed and expected fragments (e.g., unexpected [M-Cl]⁺) may stem from:
Q. What mechanistic insights explain competing pathways in ester hydrolysis?
Acidic vs. basic hydrolysis pathways differ:
- Acidic Conditions : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding the carboxylic acid .
- Basic Conditions : Saponification via hydroxide ion attack, forming the carboxylate salt. Kinetic studies (pH-rate profiles) reveal pH-dependent dominance of each pathway .
Experimental Design Considerations
Q. How to optimize reaction yields for large-scale synthesis?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate esterification .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions .
- Purification : Use silica gel chromatography (hexane:ethyl acetate gradient) or recrystallization (methanol/ether) for high-purity isolation .
Q. What strategies validate the compound’s bioactivity in pharmacological studies?
- In Vitro Assays : Test inhibition of cyclooxygenase (COX) isoforms, leveraging structural similarity to NSAIDs like diclofenac .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 enzymes) to assess degradation half-life .
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
